

Comparative Analysis of Commercial CMP-Sialic Acid Sodium Salt

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Compound of Interest

Compound Name: *CMP-Sialic acid sodium salt*

Cat. No.: *B15591631*

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The following table summarizes the product specifications for **CMP-sialic acid sodium salt** from several major suppliers. The data has been compiled from the manufacturers' websites and product data sheets. It is important to note that while most suppliers provide a minimum purity level, lot-to-lot variability can occur. Researchers are encouraged to request lot-specific certificates of analysis for detailed information.

Table 1: Comparison of Commercial **CMP-Sialic Acid Sodium Salt** Products

Supplier	Product Name	Purity Specification	Formulation	Storage Temperature
Sigma-Aldrich (Merck)	CMP-Sialic Acid, Disodium Salt	≥95% (HPLC)[3]	Solid[3]	-20°C[3]
Cayman Chemical	CMP-Sialic Acid (sodium salt)	≥85%[4]	Crystalline Solid[4]	-20°C[4]
Santa Cruz Biotechnology	CMP-Sialic Acid, Monosodium Salt	≥85%[5]	Solid	-20°C
MedChemExpress	CMP-Sialic acid sodium salt	Not specified	Solid	Powder: -20°C for 3 years[6]
TargetMol	CMP-Sialic acid sodium salt	Not specified	Powder	-20°C for 3 years[7]
Chemily Glycoscience	CMP-Sialic acid	min 90% by HPLC	Solid	-20°C
Biosynth	CMP-Neu5Ac sodium salt	Not specified	Solid	< -15°C[8]

Experimental Protocols for Quality Assessment

To ensure the suitability of CMP-sialic acid for specific applications, it is recommended to perform in-house quality control experiments. The following protocols are adapted from established methodologies for the analysis of purity and functional activity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of **CMP-sialic acid sodium salt** using reverse-phase HPLC.

Principle: The method separates CMP-sialic acid from potential impurities based on its polarity. Detection is typically performed using UV absorbance at 274 nm, the maximum absorbance wavelength for the cytidine monophosphate moiety.[4]

Materials:

- **CMP-sialic acid sodium salt** sample
- Milli-Q or HPLC-grade water
- Acetonitrile (HPLC grade)
- Ammonium acetate
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm)
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 40 mM ammonium acetate buffer in water, pH adjusted to 5.0.
 - Mobile Phase B: Acetonitrile.
- Sample Preparation:
 - Accurately weigh and dissolve the **CMP-sialic acid sodium salt** in Milli-Q water to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.22 μ m syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection: UV at 274 nm

- Gradient:
 - 0-5 min: 100% Mobile Phase A
 - 5-25 min: Linear gradient to 50% Mobile Phase B
 - 25-30 min: 100% Mobile Phase B (column wash)
 - 30-35 min: Return to 100% Mobile Phase A (equilibration)
- Data Analysis:
 - Integrate the peak areas from the chromatogram.
 - Calculate the purity as the percentage of the main CMP-sialic acid peak area relative to the total peak area.

Functional Activity Assessment by Enzymatic Sialyltransferase Assay

This protocol determines the functional activity of CMP-sialic acid by measuring its ability to act as a donor substrate for a sialyltransferase enzyme.

Principle: A sialyltransferase enzyme catalyzes the transfer of sialic acid from the CMP-sialic acid donor to an acceptor substrate (e.g., asialofetuin). The incorporation of sialic acid can be quantified, often using a radiolabeled CMP-sialic acid or by detecting the sialylated product. The following is a non-radioactive adaptation.

Materials:

- **CMP-sialic acid sodium salt sample**
- Recombinant sialyltransferase (e.g., ST6Gal1)
- Asialofetuin (acceptor substrate)
- MES buffer (50 mM, pH 6.5)

- MgCl₂
- Bovine Serum Albumin (BSA)
- Lectin from Sambucus nigra (SNA), HRP-conjugated (specific for α -2,6 linked sialic acid)
- TMB substrate
- 96-well microplate (high-binding)
- Plate reader

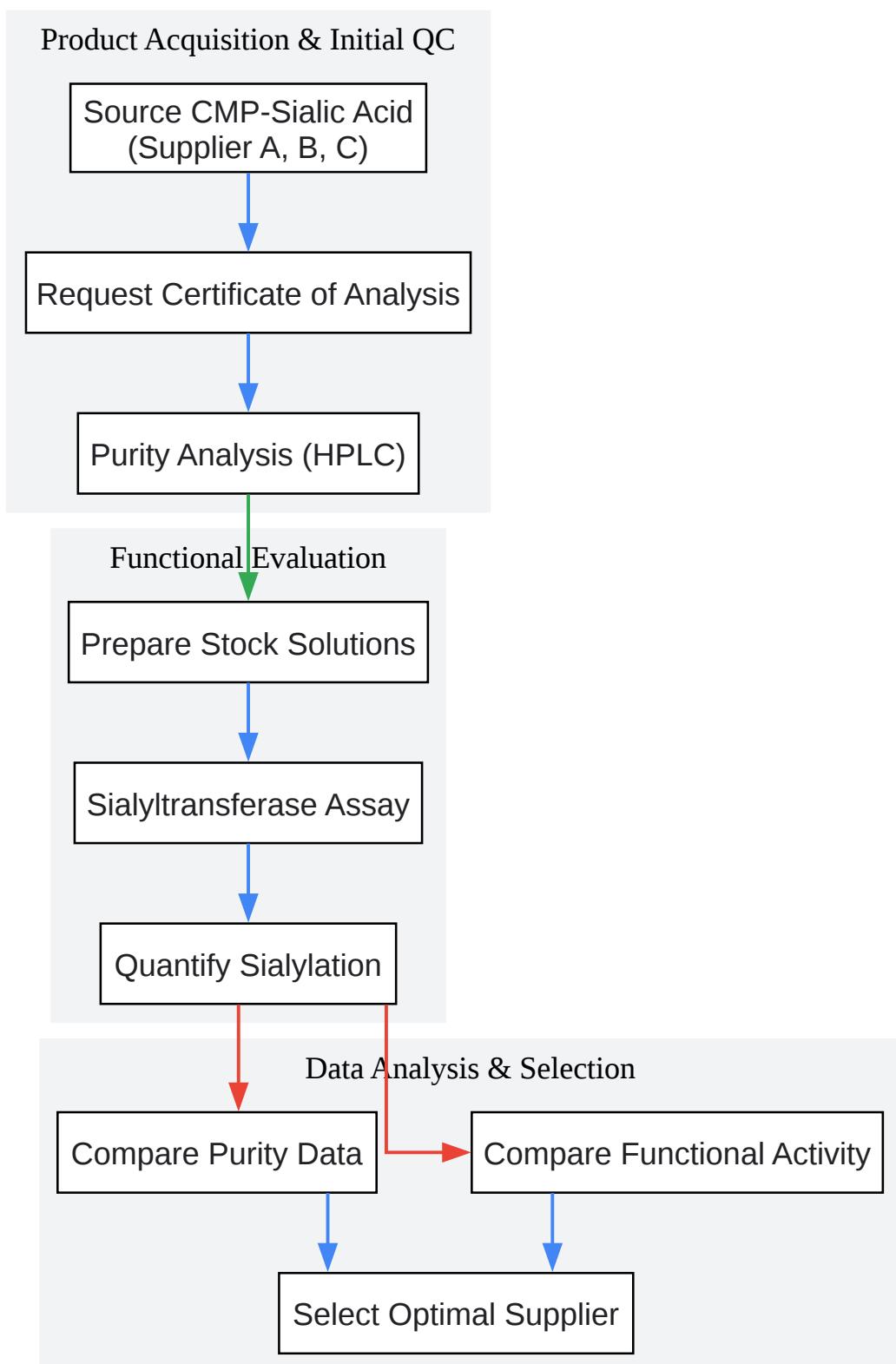
Procedure:

- Coating the Plate:
 - Coat a 96-well microplate with asialofetuin (10 μ g/mL in PBS) overnight at 4°C.
 - Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
 - Block the wells with 3% BSA in PBS for 1 hour at room temperature.
 - Wash the plate three times with PBST.
- Enzymatic Reaction:
 - Prepare a reaction mixture in each well containing:
 - 50 mM MES buffer (pH 6.5)
 - 10 mM MgCl₂
 - Varying concentrations of CMP-sialic acid (e.g., 0.1 μ M to 100 μ M) from different commercial sources.
 - A fixed concentration of recombinant sialyltransferase.
 - Incubate the plate at 37°C for 1-2 hours.[\[9\]](#)

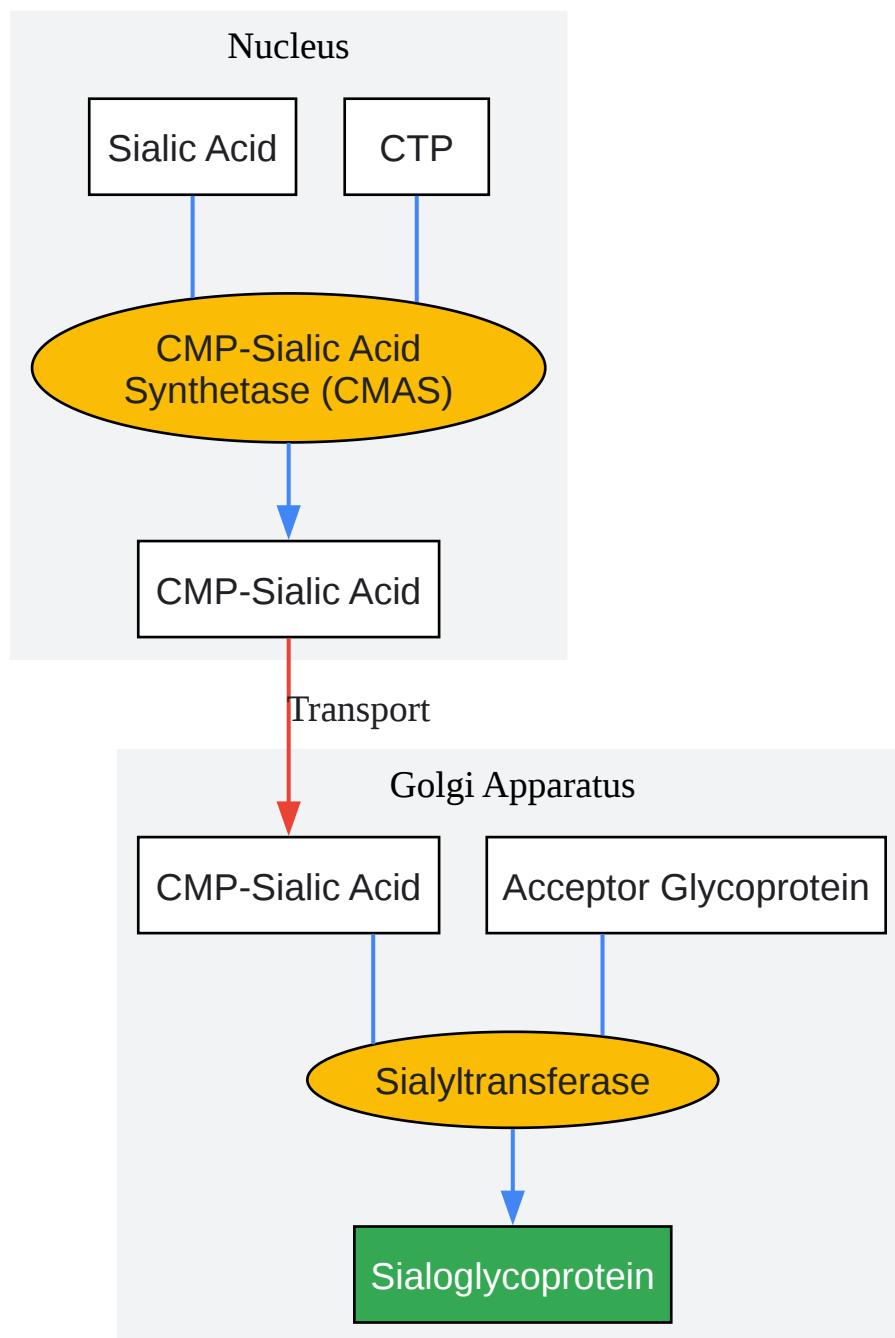
- Detection of Sialylation:
 - Wash the plate three times with PBST.
 - Add HRP-conjugated SNA lectin (diluted in 1% BSA/PBST) to each well and incubate for 1 hour at room temperature.
 - Wash the plate five times with PBST.
 - Add TMB substrate and incubate in the dark until a blue color develops.
 - Stop the reaction with 1 M H₂SO₄.
- Data Analysis:
 - Read the absorbance at 450 nm using a microplate reader.
 - Compare the signal generated from CMP-sialic acid from different suppliers. Higher absorbance indicates greater functional activity.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of CMP-sialic acid, the following diagrams are provided.

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Caption: Experimental workflow for comparing commercial CMP-sialic acid.



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Caption: Simplified pathway of protein sialylation.

Conclusion

The choice of a **CMP-sialic acid sodium salt** supplier should be based on a combination of factors, including specified purity, functional activity, lot-to-lot consistency, and cost. While

Sigma-Aldrich (Merck) offers the highest specified purity ($\geq 95\%$ by HPLC)[3], other suppliers provide products that may be suitable for various applications. It is strongly recommended that researchers perform their own quality assessment, using protocols similar to those described in this guide, to determine the best source for their specific experimental needs. This due diligence will ensure the generation of high-quality, reproducible data in glycosylation studies and related research fields.

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